molecular formula C14H22N2O B15096705 (1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol

(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol

Cat. No.: B15096705
M. Wt: 234.34 g/mol
InChI Key: SEJPFZLKANOSNT-UHFFFAOYSA-N
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Description

(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable ketone or aldehyde can lead to the formation of the pyrrolidine ring, which can then be further modified to introduce the dimethylamino and hydroxymethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxymethyl group.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their activity. The dimethylamino group can enhance the compound’s binding affinity and selectivity for certain targets, while the hydroxymethyl group can participate in hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol: Similar structure but with a methyl group instead of a dimethylamino group.

    (1-Phenylpyrrolidin-3-yl)methanol: Contains a phenyl group instead of a benzyl group.

    (1-Ethylpyrrolidin-3-yl)methanol: Features an ethyl group instead of a benzyl group.

Uniqueness

(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol is unique due to the presence of both the dimethylamino and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

[1-benzyl-3-(dimethylamino)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C14H22N2O/c1-15(2)14(12-17)8-9-16(11-14)10-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3

InChI Key

SEJPFZLKANOSNT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCN(C1)CC2=CC=CC=C2)CO

Origin of Product

United States

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